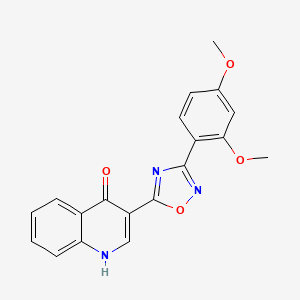

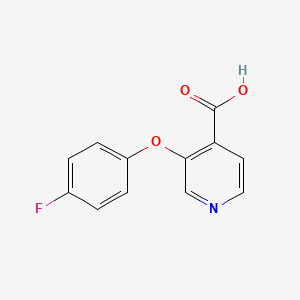

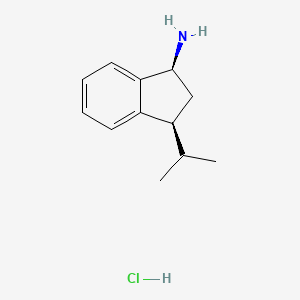

3-(4-Fluorophenoxy)pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of related compounds involves multistep processes including Suzuki-Miyaura cross-coupling reactions, highlighting the significance of fluorine atoms and pyridine rings in constructing complex structures. Ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its fluorinated analogs demonstrate the use of C-H...O, C-H...F, and C-H...π interactions in their crystal structures, showcasing the role of fluorophenoxy groups in molecular architecture (Suresh et al., 2007).

Molecular Structure Analysis The molecular structure of related compounds, as in the case of ethyl 2,6-bis(4-fluorophenyl)-4-hydroxy-5-(4-methylphenylsulfanyl)pyridine-3-carboxylate, is significantly influenced by intramolecular and intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability and properties of these molecules (Suresh et al., 2007).

Chemical Reactions and Properties Functionalized pyridine derivatives, such as those obtained from reactions involving fluorophenoxy groups, exhibit diverse reactivity due to their structural features, enabling a broad range of chemical transformations and applications in various fields, including medicinal chemistry and material science (Dash et al., 2007).

Physical Properties Analysis Compounds containing fluorophenoxy and pyridine moieties often display unique physical properties, including photophysical characteristics that can be finely tuned through molecular engineering, as demonstrated by derivatives of thieno[3,2-b]pyridine-5(4H)-ones (Sung et al., 2018).

Chemical Properties Analysis The chemical properties of 3-(4-fluorophenoxy)pyridine-4-carboxylic acid derivatives are shaped by their functional groups, which influence their reactivity, stability, and interaction with other molecules. The introduction of fluorine atoms and phenoxy groups can significantly affect the acidity, basicity, and overall reactivity profile of these compounds, making them valuable intermediates in organic synthesis and pharmaceutical research (Kennard et al., 1986).

Applications De Recherche Scientifique

Extraction and Purification

3-(4-Fluorophenoxy)pyridine-4-carboxylic acid, as a derivative of pyridine carboxylic acids, can be involved in extraction processes. For example, pyridine-3-carboxylic acid, a related compound, has been studied for its extraction using 1-dioctylphosphoryloctane (TOPO) with different diluents, which could be relevant for the purification of 3-(4-Fluorophenoxy)pyridine-4-carboxylic acid as well (Kumar & Babu, 2009).

Chemical Synthesis and Molecular Docking

Chemical synthesis involving compounds like 3-(4-Fluorophenoxy)pyridine-4-carboxylic acid can be significant in molecular docking studies. Docking and quantitative structure–activity relationship studies, for example, have been performed on structurally similar compounds to understand their inhibitory activity in kinase enzymes (Caballero et al., 2011).

Spectroscopy and DFT Calculations

Derivatives of pyridine carboxylic acid, such as 3-(4-Fluorophenoxy)pyridine-4-carboxylic acid, can be characterized using spectroscopic techniques like FT-IR and UV-Vis, as well as Density Functional Theory (DFT) calculations. These methods help in understanding the molecular structure and properties of these compounds (Tamer et al., 2018).

Fluorescence Studies

Pyridine carboxylic acid derivatives are explored for their fluorescence properties. For instance, novel pyridine dicarboxylic acid derivatives have been synthesized and studied for their fluorescence properties in coordination with lanthanide ions. These studies could be relevant for compounds like 3-(4-Fluorophenoxy)pyridine-4-carboxylic acid in understanding their potential in fluorescence applications (Tang et al., 2006).

Potential in Pharmacology

Although information related to drug use and side effects are excluded, it's notable that compounds like 3-(4-Fluorophenoxy)pyridine-4-carboxylic acid might have implications in pharmacology, as indicated by studies on similar compounds enhancing retention for passive avoidance learning in mice, suggesting potential cognitive effects (Butler, Poschel & Marriott, 1981).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) for this compound can provide more detailed safety information .

Propriétés

IUPAC Name |

3-(4-fluorophenoxy)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-1-3-9(4-2-8)17-11-7-14-6-5-10(11)12(15)16/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIMLVZWSMNFOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=CN=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2484565.png)

![(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2484567.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2484569.png)

![Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride](/img/structure/B2484576.png)

![Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate](/img/structure/B2484579.png)

![2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2484582.png)